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molecular formula C6H5N3 B063865 1H-Imidazo[4,5-b]pyridine CAS No. 170245-18-8

1H-Imidazo[4,5-b]pyridine

Cat. No. B063865
M. Wt: 119.12 g/mol
InChI Key: GAMYYCRTACQSBR-UHFFFAOYSA-N
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Patent
US08575183B2

Procedure details

A mixture of 4-amino-6-chloropyrimidine-5-carbonitrile (B) (1.0 eqv.), C-5 (1.0 eqv.) and DIEA (3.0 eqv.) in n-butanol was stirred at 110° C. for overnight. The reaction was monitored by TLC, after completion of reaction the reaction mixture was concentrated under reduced pressure. The residue was purified by column chromatography on silica gel using 0 to 10% gradient of MeOH in DCM as eluent to give C-6.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([C:8]#N)=[C:6](Cl)[N:5]=[CH:4][N:3]=1.[CH3:11]CN(C(C)C)C(C)C>C(O)CCC>[NH:5]1[C:6]2[CH:7]=[CH:8][CH:11]=[N:1][C:2]=2[N:3]=[CH:4]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=NC(=C1C#N)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
was stirred at 110° C. for overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after completion of reaction the reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel using 0 to 10% gradient of MeOH in DCM as eluent
CUSTOM
Type
CUSTOM
Details
to give C-6

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
N1C=NC2=C1C=CC=N2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08575183B2

Procedure details

A mixture of 4-amino-6-chloropyrimidine-5-carbonitrile (B) (1.0 eqv.), C-5 (1.0 eqv.) and DIEA (3.0 eqv.) in n-butanol was stirred at 110° C. for overnight. The reaction was monitored by TLC, after completion of reaction the reaction mixture was concentrated under reduced pressure. The residue was purified by column chromatography on silica gel using 0 to 10% gradient of MeOH in DCM as eluent to give C-6.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([C:8]#N)=[C:6](Cl)[N:5]=[CH:4][N:3]=1.[CH3:11]CN(C(C)C)C(C)C>C(O)CCC>[NH:5]1[C:6]2[CH:7]=[CH:8][CH:11]=[N:1][C:2]=2[N:3]=[CH:4]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=NC(=C1C#N)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
was stirred at 110° C. for overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after completion of reaction the reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel using 0 to 10% gradient of MeOH in DCM as eluent
CUSTOM
Type
CUSTOM
Details
to give C-6

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
N1C=NC2=C1C=CC=N2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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